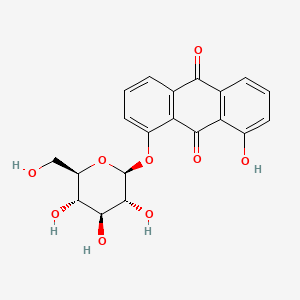

Danthron glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

53797-18-5 |

|---|---|

Molecular Formula |

C20H18O9 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

1-hydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |

InChI |

InChI=1S/C20H18O9/c21-7-12-16(24)18(26)19(27)20(29-12)28-11-6-2-4-9-14(11)17(25)13-8(15(9)23)3-1-5-10(13)22/h1-6,12,16,18-22,24,26-27H,7H2/t12-,16-,18+,19-,20-/m1/s1 |

InChI Key |

BPQAUXWAEPYEJM-BNCZOOBYSA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of Anthraquinone Glucosides, Exemplified by Rhein-8-O-β-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical nature of anthraquinone glucosides, a class of compounds that includes danthron-related structures. Due to the limited specific data on a simple "danthron glucoside," this guide focuses on the closely related and well-characterized compound, Rhein-8-O-β-D-glucopyranoside , as a representative molecule. This compound shares the core anthraquinone structure and glycosidic linkage relevant to the broader class.

Introduction to Anthraquinone Glycosides

Anthraquinone glycosides are a significant class of natural products found in various plants, such as rhubarb (Rheum species) and Senna species.[1][2] They consist of an anthraquinone aglycone—a tricyclic aromatic ketone—linked to a sugar moiety, typically glucose. These compounds are known for a range of biological activities, most notably their laxative effects, which are attributed to their hydrolysis by gut microbiota into active aglycones.[1][3] Rhein-8-O-β-D-glucopyranoside, also known as Glucorhein, is an anthraquinone glycoside found in rhubarb that serves as an excellent model for this class of molecules.[1][4]

Chemical Structure of Rhein-8-O-β-D-glucopyranoside

The chemical structure consists of a rhein aglycone (1,8-dihydroxyanthraquinone-3-carboxylic acid) linked to a glucose molecule.[5] The linkage is an O-glycosidic bond at the C-8 position of the anthraquinone core.

Systematic IUPAC Name: 4-hydroxy-9,10-dioxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid[6][7]

The following diagram illustrates the molecular structure of Rhein-8-O-β-D-glucopyranoside.

References

- 1. Rhein (molecule) - Wikipedia [en.wikipedia.org]

- 2. Rhein-8-glucoside | 34298-86-7 | FR65510 | Biosynth [biosynth.com]

- 3. Rhein-8-glucoside - Biochemicals - CAT N°: 28844 [bertin-bioreagent.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Rhein 8-O--D-Glucopyranoside | C21H18O11 | CID 10343508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rhein-8-glucoside | C21H18O11 | CID 14345558 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of Danthron and Its Glucosides

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of danthron and its naturally occurring glucosides, focusing on their sources, detailed isolation protocols, and relevant biological pathways. Danthron (1,8-dihydroxyanthraquinone) is an aglycone that forms the core of many naturally occurring laxative glycosides. Understanding its distribution in nature and the methodologies for its extraction is critical for phytochemical research and the development of plant-based therapeutics.

Natural Sources of Danthron and Related Glycosides

Danthron and its glycosides are secondary metabolites found across various biological kingdoms, from plants to fungi and even insects. In plants, they are most famously associated with species known for their cathartic properties.

Primary Botanical Sources: The aglycone danthron is the foundational structure for numerous laxative glycosides found in medicinal plants.[1] Key plant families and genera include:

-

Fabaceae (Legume Family): Notably the Cassia (Senna) species. The leaves and pods of plants like Cassia angustifolia (Indian Senna) and Cassia acutifolia (Alexandrian Senna) are rich sources of anthraquinone glycosides, including sennosides, which are dianthrone glucosides derived from rhein and aloe-emodin.[2][3]

-

Polygonaceae (Buckwheat Family): The genus Rheum (Rhubarb), particularly the roots and rhizomes of Rheum palmatum, is a well-documented source of danthron and its glycosides.[4][5]

-

Rhamnaceae (Buckthorn Family): Species of Rhamnus (Cascara) are also known producers of these compounds.[1]

-

Asphodelaceae: The genus Aloe contains anthraquinone derivatives.[1]

-

Xyridaceae (Yellow-eyed Grass Family): Danthron itself has been isolated directly from the dried leaves and stems of Xyris semifuscata.[1][6]

Other Natural Sources: Beyond the plant kingdom, danthron has been identified in:

-

Insects: Larvae of the elm-leaf beetle (Pyrrhalta luteola) are believed to biosynthesize danthron as a defense mechanism against predators.[6][7]

-

Marine Fungi: Danthron has been isolated from the fermentation broth of marine fungi, including species from the genera Chromolaenicola, Halorosellinia, and Guignardia.[8]

Table 1: Summary of Natural Sources for Danthron and Related Anthraquinones

| Kingdom | Family/Genus | Species Example | Part(s) Used | Key Compounds | Reference(s) |

| Plantae | Fabaceae (Cassia) | Cassia angustifolia, C. fistula | Leaves, Pods | Sennosides, Rhein, Emodin | [2][3][9] |

| Plantae | Polygonaceae (Rheum) | Rheum palmatum, R. tataricum | Roots, Rhizomes | Danthron, Emodin, Rhein, Physcion | [4][5][10] |

| Plantae | Xyridaceae (Xyris) | Xyris semifuscata | Leaves, Stems | Danthron | [1][6] |

| Animalia | Pyrrhalta | Pyrrhalta luteola | Larvae | Danthron | [6][7] |

| Fungi | Chromolaenicola | Chromolaenicola sp. | Fermentation Broth | Danthron | [8] |

Isolation and Extraction Methodologies

The isolation of danthron glucosides from natural sources involves multi-step processes, including extraction, hydrolysis to cleave the sugar moieties, and subsequent purification of the aglycone. The choice of method depends on the source material and the target compound (glycoside or aglycone).

General Experimental Workflow

The overall process for isolating anthraquinone aglycones like danthron from plant material typically follows the workflow below.

Caption: General workflow for the isolation of danthron aglycone from plant sources.

Protocol 1: Extraction of Anthraquinone Glycosides from Cassia fistula Leaves by Decoction

This protocol is adapted from a method optimized for extracting the active glycosides.[11]

-

Preparation of Material: Air-dry the leaves of Cassia fistula and grind them into a coarse powder.

-

Extraction:

-

Place 10 g of the powdered leaves into a flask with 200 mL of distilled water.

-

Heat the mixture to boiling and maintain a gentle boil (decoction) for 15 minutes.

-

Allow the mixture to cool to room temperature.

-

-

Filtration: Filter the cooled decoction through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.

-

Concentration: The resulting aqueous extract, rich in anthraquinone glycosides, can be concentrated using a rotary evaporator or lyophilized for quantitative analysis.

-

Analysis: The total anthraquinone glycoside content is typically determined using a UV-visible spectrophotometric method, calculated as rhein equivalents.[11]

Protocol 2: Isolation of Danthron (Aglycone) from Rheum Rhizomes

This protocol focuses on maximizing the yield of the aglycone by incorporating acidolysis directly into the extraction process, as described for rhubarb rhizomes.[5]

-

Preparation of Material: Dry and pulverize the rhizomes of Rheum officinale to an average particle size of approximately 0.18 mm.

-

Preparation of Extraction Solvent: Prepare a solvent mixture of chloroform, glycerol, and 20% sulfuric acid in a 4:1:1 volume ratio.

-

Extraction and Hydrolysis:

-

Combine the powdered rhizomes with the extraction solvent at a solid-to-liquid ratio of 1:12 (w/v).

-

Perform the extraction under reflux for approximately 110 minutes. The presence of sulfuric acid facilitates the in-situ hydrolysis of glycosidic bonds to release the free aglycones.

-

-

Phase Separation: After extraction, cool the mixture. The chloroform layer, containing the anthraquinone aglycones, can be separated from the aqueous and solid phases.

-

Purification:

-

Wash the chloroform extract with water to remove residual acid and glycerol.

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure.

-

The resulting crude aglycone mixture can be further purified using column chromatography on silica gel to isolate danthron.

-

Quantitative Data

The yield of danthron and its related glycosides varies significantly based on the natural source, geographical location, season of harvest, and the extraction method employed.

Table 2: Content and Yield of Anthraquinones from Various Natural Sources

| Source Material | Extraction Method/Solvent | Compound Measured | Content/Yield | Reference(s) |

| Senna alata Leaves | 5% HCl, 5% FeCl₃, 15% H₂O in Methanol | Total Anthraquinones | Up to 1.67% (w/w) in extract | [12] |

| Cassia fistula Leaves (dried) | Decoction (Water) | Total Anthraquinone Glycosides | 0.09 - 0.63% (w/w) | [11] |

| Cassia fistula Leaf Extract | Decoction (Water) | Total Anthraquinone Glycosides | 0.62 - 2.01% of dry extract | [11] |

| Cassia fistula Pods | Not specified | Sennosides | 0.08 - 0.37% | [9] |

| Golden Shower (C. fistula) Pods | Soxhlet (70% Ethanol) | Total Anthraquinones | 193.79 mg/g dry plant | [13] |

Biological Activity: Danthron-Induced Apoptotic Signaling Pathway

While its glycosides are known for their laxative effects, the aglycone danthron has been investigated for its cytotoxic and antitumor properties. Studies on human gastric cancer cells (SNU-1) have elucidated a caspase-dependent apoptotic pathway induced by danthron.[4][14]

The proposed mechanism involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of the caspase cascade.

Caption: Danthron-induced apoptosis in cancer cells via mitochondrial pathways.

This signaling cascade is initiated by an increase in reactive oxygen species (ROS) and cytosolic calcium levels following exposure to danthron.[14] These events trigger the opening of the mitochondrial permeability transition (MPT) pore and an increase in the pro-apoptotic Bax/Bcl-2 ratio, leading to the loss of mitochondrial membrane potential (ΔΨm).[4][14] The compromised mitochondria then release cytochrome c into the cytosol, which activates caspase-9, a key initiator of the intrinsic apoptotic pathway. Concurrently, caspase-8 may also be activated. Both initiator caspases converge to activate the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.[14]

References

- 1. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. worldscientific.com [worldscientific.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Danthron - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Danthron, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties [mdpi.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Isolation and Identification of Secondary Metabolites in Rheum tataricum L.fil. Growing in Kazakhstan and Surveying of … [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. thaiscience.info [thaiscience.info]

- 14. pubs.acs.org [pubs.acs.org]

The Biosynthesis of Anthraquinone Glycosides in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone glycosides are a diverse class of secondary metabolites found throughout the plant kingdom, renowned for their wide range of pharmacological activities, including laxative, anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides an in-depth exploration of the biosynthetic pathways of anthraquinone glycosides in plants, offering a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the core biosynthetic routes, key enzymatic steps, regulatory mechanisms, and experimental methodologies used to study these intricate pathways.

Core Biosynthetic Pathways

Plants have evolved two primary pathways for the biosynthesis of the anthraquinone aglycone scaffold: the polyketide pathway and the shikimate pathway (specifically the o-succinylbenzoic acid pathway). The final step in the formation of anthraquinone glycoses is the attachment of a sugar moiety, a reaction catalyzed by UDP-glycosyltransferases.

The Polyketide Pathway

The polyketide pathway is the primary route for the biosynthesis of emodin-type anthraquinones. This pathway utilizes acetyl-CoA and malonyl-CoA as starter and extender units, respectively. A Type III polykete synthase (PKS) catalyzes the initial condensation reactions to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the characteristic tricyclic anthraquinone core.

The Shikimate Pathway (o-Succinylbenzoic Acid Pathway)

The shikimate pathway, specifically the o-succinylbenzoic acid (OSB) branch, is the primary route for the biosynthesis of alizarin-type anthraquinones, commonly found in the Rubiaceae family. This pathway begins with chorismate, an intermediate of the shikimate pathway.

Glycosylation: The Final Step

The biological activity and stability of anthraquinones are often modified by glycosylation. This final step is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from a UDP-sugar donor to the anthraquinone aglycone.

Quantitative Data

Quantitative analysis of anthraquinone biosynthesis is crucial for understanding pathway flux and for metabolic engineering efforts. The following table summarizes key kinetic parameters for isochorismate synthase (ICS), a critical enzyme in the shikimate pathway branch.

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (nmol/mg/min) | Reference |

| AtICS1 | Arabidopsis thaliana | Chorismate | 41.5 | 38.7 | [1] |

| AtICS2 | Arabidopsis thaliana | Chorismate | 17.2 | 18.0 | [1] |

Experimental Protocols

Isochorismate Synthase (ICS) Enzyme Assay

This protocol describes a coupled spectrophotometric assay to determine the activity of ICS. The production of isochorismate is coupled to its conversion to salicylate by a salicylate synthase, and the fluorescence of salicylate is measured.

Materials:

-

Chorismate

-

ICS enzyme preparation

-

Salicylate synthase (e.g., from Yersinia enterocolitica)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 10% (v/v) glycerol

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, chorismate (at varying concentrations for kinetic studies), and salicylate synthase.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the ICS enzyme preparation.

-

Monitor the increase in fluorescence at an excitation wavelength of 305 nm and an emission wavelength of 420 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the fluorescence curve.

-

For kinetic analysis, perform the assay at various chorismate concentrations and fit the data to the Michaelis-Menten equation.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Danthron Glucosides

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and biological activation pathways of danthron glucosides, with a primary focus on the most prevalent examples, Sennoside A and Sennoside B. This document is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Core Physical and Chemical Properties

Danthron glucosides, primarily represented by Sennosides A and B, are dianthrone glucosides known for their laxative effects. They are derived from various species of the Senna plant. Their physical and chemical characteristics are foundational to their extraction, formulation, and biological activity.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Sennoside A and Sennoside B.

| Property | Sennoside A | Sennoside B |

| Molecular Formula | C₄₂H₃₈O₂₀ | C₄₂H₃₈O₂₀ |

| Molecular Weight | 862.74 g/mol | 862.74 g/mol |

| Appearance | Yellowish powder | Yellowish powder |

| Melting Point | 200-240 °C (decomposes) | 180-186 °C (decomposes) |

| Solubility | Soluble in water and methanol. | Soluble in water; sparingly soluble in ethanol. |

| UV-Vis (λmax) | 270 nm, 375 nm (in Methanol) | 270 nm, 375 nm (in Methanol) |

| Stereochemistry | R,R-configuration at the C-10, C-10' positions | R,S-configuration at the C-10, C-10' positions |

Experimental Protocols

Detailed and reproducible experimental methods are critical for the study of danthron glucosides. The following section outlines a standard protocol for the isolation and quantification of sennosides from plant material.

Protocol: Isolation and HPLC Quantification of Sennosides from Senna Leaves

This protocol details the extraction of sennosides from dried Senna leaves followed by their quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

-

Dried and powdered Senna leaves

-

70% (v/v) Methanol in water

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Water (HPLC grade)

-

Sennoside A and Sennoside B analytical standards

-

0.45 µm syringe filters

Instrumentation:

-

Soxhlet extractor or ultrasonic bath

-

Rotary evaporator

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

-

Extraction:

-

Accurately weigh 10 g of powdered Senna leaves.

-

Place the powder into a flask and add 100 mL of 70% methanol.

-

Extract the mixture using an ultrasonic bath for 60 minutes at 40°C.

-

Filter the resulting extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Sample Preparation for HPLC:

-

Redissolve a known amount of the crude extract in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% Phosphoric Acid) and Solvent B (Acetonitrile with 0.1% Phosphoric Acid).

-

Gradient Program:

-

0-15 min: 85% A, 15% B

-

15-25 min: Gradient to 70% A, 30% B

-

25-30 min: Gradient to 50% A, 50% B

-

30-35 min: Return to initial conditions (85% A, 15% B)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 270 nm

-

Injection Volume: 20 µL

-

-

Quantification:

-

Prepare a series of standard solutions of Sennoside A and Sennoside B of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extract.

-

Identify the peaks for Sennoside A and Sennoside B in the sample chromatogram by comparing retention times with the standards.

-

Quantify the amount of each sennoside in the sample using the linear regression equation from the calibration curve.

-

Visualizations: Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological and experimental processes. The following diagrams, rendered using Graphviz, illustrate the key pathways and workflows related to danthron glucosides.

Biological Activation Pathway of Sennosides

Sennosides are prodrugs that require metabolic activation by the gut microbiota to exert their therapeutic effect.

The Cellular Mechanisms of Danthron Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danthron glucoside, a naturally occurring anthraquinone glycoside, is a prodrug of its active aglycone, danthron. While the direct cellular uptake and metabolism of the glucoside form are not extensively detailed in current literature, it is widely understood that upon administration, particularly orally, this compound is metabolized by gut microbiota into the active compound, danthron. Danthron exhibits a range of biological activities, including anti-cancer and metabolic regulatory effects. This technical guide provides an in-depth overview of the cellular mechanisms of action of danthron, focusing on its roles in inducing apoptosis, modulating the cell cycle, and activating the AMP-activated protein kinase (AMPK) signaling pathway. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and signaling pathways are visualized to offer a comprehensive resource for researchers in oncology and metabolic diseases.

Introduction

Danthron (1,8-dihydroxyanthraquinone) is a secondary metabolite found in various plants and fungi.[1] Historically used as a laxative, recent research has unveiled its potential as a therapeutic agent in other domains, notably in cancer and metabolic disorders. Danthron is typically found in nature as its glucoside derivative. The glycosidic linkage is generally cleaved by bacterial enzymes in the colon to release the active aglycone, danthron, which is then absorbed.[2][3] This guide will focus on the cellular and molecular mechanisms of the active form, danthron.

Core Cellular Mechanisms of Action

Danthron exerts its cellular effects through multiple pathways, primarily leading to apoptosis in cancer cells and the regulation of cellular metabolism.

Induction of Apoptosis

Danthron is a potent inducer of apoptosis in various cancer cell lines. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis, characterized by the following key events:

-

Induction of DNA Damage: Danthron has been shown to cause DNA damage, a key trigger for apoptosis.[4][5][6]

-

Generation of Reactive Oxygen Species (ROS): The role of ROS in danthron-induced apoptosis is a subject of some debate, with studies reporting both increases and decreases in intracellular ROS levels.[4][5][7] However, in some cancer cell lines, an increase in ROS appears to be a critical initiating event.[6]

-

Mitochondrial Dysregulation: Danthron treatment leads to a decrease in the mitochondrial membrane potential (ΔΨm) and opening of the mitochondrial permeability transition pore (MPTP).[6][8] This results in the release of pro-apoptotic factors from the mitochondria into the cytoplasm, including cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G).[4][8]

-

Modulation of Bcl-2 Family Proteins: Danthron upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, which favors mitochondrial permeabilization.[6][8]

-

Caspase Activation: The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and subsequent activation of caspase-9, an initiator caspase. Caspase-9 then activates the executioner caspase, caspase-3, which is responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis.[4][6][8] Danthron has also been shown to increase the activity of caspase-8.[6]

Cell Cycle Arrest

In addition to inducing apoptosis, danthron can cause cell cycle arrest, primarily at the G2/M phase, in some cancer cell lines.[9] This effect is often observed at concentrations that also induce apoptosis and contributes to the overall anti-proliferative activity of the compound.[9]

Activation of AMPK Signaling Pathway

Danthron is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[8][10][11] Activation of AMPK by danthron has been observed in both liver (HepG2) and muscle (C2C12) cell lines.[8][10] This leads to:

-

Phosphorylation of Downstream Targets: Activated AMPK phosphorylates its downstream targets, including acetyl-CoA carboxylase (ACC), leading to the inhibition of fatty acid synthesis.[8][10]

-

Regulation of Gene Expression: Danthron treatment reduces the expression of lipogenic genes such as sterol regulatory element-binding protein 1c (SREBP1c) and fatty acid synthetase (FAS).[8][10]

-

Metabolic Effects: The activation of AMPK by danthron results in decreased intracellular lipid accumulation and enhanced glucose uptake.[8][10][12]

Quantitative Data

The following tables summarize key quantitative data from studies on the cellular effects of danthron.

Table 1: IC50 Values of Danthron in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| SNU-1 | Human Gastric Cancer | ~75 | 48 | PI Exclusion | [13] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 38.7 ± 4.5 | 72 | MTT | [7] |

| MDA-MB-231 | Human Breast Carcinoma | 45.2 ± 3.8 | 72 | MTT | [7] |

| HT1080 | Human Fibrosarcoma | 35.8 ± 2.9 | 72 | MTT | [7] |

Table 2: Effects of Danthron on AMPK Signaling

| Cell Line | Treatment | Outcome | Reference |

| HepG2 | 0.1-10 µM Danthron | Dose-dependent increase in p-AMPK and p-ACC | [8][10] |

| C2C12 | 0.1-10 µM Danthron | Dose-dependent increase in p-AMPK and p-ACC | [8][10] |

| HepG2 | Danthron | Decreased mRNA levels of SREBP1c and FAS | [8][10] |

| HepG2 & C2C12 | Danthron | Increased glucose consumption | [8][10][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of danthron.

Cell Viability Assay (MTT Assay)

-

Purpose: To determine the cytotoxic effect of danthron on cell proliferation.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of danthron (or vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.[7]

-

Cell Cycle Analysis by Flow Cytometry

-

Purpose: To analyze the distribution of cells in different phases of the cell cycle after danthron treatment.

-

Protocol:

-

Treat cells with danthron for the specified duration.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[9]

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[14][15]

-

Western Blot Analysis for Signaling Proteins

-

Purpose: To detect changes in the expression and phosphorylation status of proteins in signaling pathways (e.g., AMPK, apoptosis-related proteins).

-

Protocol:

-

Treat cells with danthron and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, AMPK, p-ACC, ACC, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.[8][10]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Measurement of Intracellular ROS

-

Purpose: To quantify the levels of intracellular reactive oxygen species.

-

Protocol:

-

Culture cells in a 96-well black plate.

-

Treat cells with danthron for the desired time.

-

Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.[7][16]

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[16]

-

Caspase Activity Assay

-

Purpose: To measure the activity of caspases, key executioners of apoptosis.

-

Protocol:

-

Treat cells with danthron to induce apoptosis.

-

Lyse the cells and collect the supernatant containing the proteins.

-

Incubate the cell lysate with a specific fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3) in a 96-well plate.[17]

-

Measure the fluorescence or absorbance over time using a microplate reader.[17][18]

-

The activity is proportional to the amount of cleaved substrate.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Danthron-induced apoptotic signaling pathway.

Caption: Danthron-mediated activation of the AMPK signaling pathway.

Caption: Experimental workflow for determining cell viability using the MTT assay.

Conclusion

Danthron, the active aglycone of this compound, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and metabolic diseases. Its ability to induce apoptosis in cancer cells through the mitochondrial pathway and to modulate cellular metabolism via AMPK activation provides a strong rationale for its further investigation. This technical guide has provided a comprehensive overview of the cellular mechanisms of action of danthron, supported by quantitative data and detailed experimental protocols. The provided visualizations of key signaling pathways and experimental workflows serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this promising natural compound. Future research should focus on the specific cellular uptake and metabolism of this compound to provide a more complete understanding of its pharmacological profile.

References

- 1. Danthron - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. [Mechanism of action of sennosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Danthron, an anthraquinone derivative, induces DNA damage and caspase cascades-mediated apoptosis in SNU-1 human gastric cancer cells through mitochondrial permeability transition pores and Bax-triggered pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Danthron, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Danthron activates AMP-activated protein kinase and regulates lipid and glucose metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. auctoresonline.org [auctoresonline.org]

- 16. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abcam.com [abcam.com]

- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

This guide provides an in-depth analysis of the biological activities of danthron (1,8-dihydroxyanthraquinone) and its related glycosides. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological profile of this class of compounds. This document summarizes quantitative data, details key mechanisms of action through signaling pathways, and provides comprehensive experimental protocols for relevant assays.

Quantitative Data Summary

The biological activities of danthron and its related compounds have been quantified in various studies. The following table summarizes key inhibitory concentrations (IC50) and other relevant metrics.

| Compound | Target/Activity | Test System | IC50 / Other Metric | Reference |

| Danthron | Protein Kinase CK2 | Recombinant human CK2 | 0.4 µM | |

| Danthron | Protein Kinase CK2 | 0.3 µM | ||

| Emodin | Protein Kinase CK2 | 0.9 µM | ||

| Rhein | Protein Kinase CK2 | > 100 µM | ||

| Aloe-emodin | Protein Kinase CK2 | 3.3 µM | ||

| Chrysophanol | Protein Kinase CK2 | > 100 µM | ||

| Physcion | Protein Kinase CK2 | > 100 µM | ||

| Danthron | Apoptosis Induction | Human cervical cancer SiHa cells | Time- and dose-dependent increase in apoptosis | |

| Danthron | Mitochondrial Membrane Potential | Human cervical cancer SiHa cells | Dose-dependent decrease |

Mechanisms of Action and Signaling Pathways

Danthron and its glycosides elicit a range of biological effects, primarily through their actions as laxatives, inhibitors of protein kinase CK2, and inducers of apoptosis.

Laxative Effect

The most well-known activity of danthron and its glycosides (such as sennosides) is their laxative effect. The glycosides themselves are largely inactive prodrugs. Upon oral administration, they pass through the upper gastrointestinal tract unchanged and are then hydrolyzed by bacterial enzymes in the colon to release the active aglycone, danthron. Danthron is then further metabolized to its active form, rheinanthrone.

Rheinanthrone exerts its laxative effect through two primary mechanisms:

-

Inhibition of water and electrolyte absorption: It inhibits the absorption of water, Na+, and Cl- from the colonic lumen, leading to an increase in the water content of the feces.

-

Stimulation of intestinal motility: It induces giant migrating contractions of the colon, which accelerates intestinal transit.

Inhibition of Protein Kinase CK2

Danthron is a potent inhibitor of protein kinase CK2, a ubiquitously expressed serine/threonine kinase involved in the regulation of numerous cellular processes, including cell growth, proliferation, and survival. The dysregulation of CK2 is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.

Danthron's inhibition of CK2 can lead to downstream effects such as the induction of apoptosis and the suppression of cell proliferation.

Induction of Apoptosis

Danthron has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic activity is mediated through multiple pathways, including the intrinsic (mitochondrial) pathway. Key events in danthron-induced apoptosis include:

-

Disruption of Mitochondrial Membrane Potential (MMP): Danthron can lead to a decrease in the MMP.

-

Release of Cytochrome c: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, leading to the activation of caspase-9. Caspase-9, in turn, activates effector caspases such as caspase-3 and caspase-7.

-

Execution of Apoptosis: Activated effector caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Detailed Experimental Protocols

Protein Kinase CK2 Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of danthron on recombinant human protein kinase CK2.

Materials:

-

Recombinant human protein kinase CK2

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-32P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 200 mM NaCl, 1 mM DTT)

-

Danthron stock solution (in DMSO)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

-

Microcentrifuge tubes

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the peptide substrate (final concentration ~200 µM), and [γ-32P]ATP (final concentration ~10 µM).

-

Add varying concentrations of danthron (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding recombinant CK2 enzyme (final concentration ~5-10 ng/µL).

-

Incubate the reaction mixture at 30°C for 10-20 minutes.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Rinse the paper with acetone and let it air dry.

-

Place the dried paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each danthron concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability in response to danthron treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell line (e.g., SiHa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Danthron stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of danthron (prepared by serial dilution of the stock solution in culture medium). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Aspirate the medium containing MTT from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Caspase-3/7 Activity Assay

This protocol describes the measurement of effector caspase activity as an indicator of apoptosis induction by danthron.

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

Danthron stock solution (in DMSO)

-

Luminogenic caspase-3/7 substrate (e.g., containing the DEVD sequence)

-

Caspase assay buffer

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells into a white-walled 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of danthron, including a vehicle control.

-

Incubate for the desired period (e.g., 24 hours).

-

Prepare the caspase-3/7 reagent by mixing the luminogenic substrate with the assay buffer according to the manufacturer's instructions.

-

Add the caspase-3/7 reagent to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer. The luminescence signal is proportional to the amount of active caspase-3/7.

-

Express the results as the fold-change in caspase activity relative to the vehicle control.

The Pharmacological Landscape of Danthron Glucoside Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danthron and its glucoside derivatives, a class of anthraquinones, are naturally occurring compounds found in medicinal plants such as Senna, Rhubarb, and Aloe.[1][2] For centuries, these compounds have been utilized in traditional medicine, primarily for their laxative effects. Modern pharmacological research has unveiled a much broader spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-angiogenic, and metabolic regulatory properties.[3][4][5] This technical guide provides an in-depth overview of the pharmacological properties of danthron glucoside derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the quantitative data available for various this compound derivatives and their aglycones, providing a comparative look at their biological activities.

| Compound | Biological Activity | Assay System | IC50 Value | Reference |

| Danthron | Cytotoxicity | Human Gastric Cancer Cells (SNU-1) | Not explicitly stated as IC50, but effects observed at concentrations around 50 µM | [6] |

| Danthron | Anti-angiogenesis (inhibition of endothelial cell growth) | Human Umbilical Vein Endothelial Cells (HUVEC) | ~50 µM | [5] |

| Danthron | Cytotoxicity | Human Breast Carcinoma (MDA-MB231) | > 50 µM | [5] |

| Danthron | Cytotoxicity | Human Fibrosarcoma (HT1080) | > 50 µM | [5] |

| Rhein | Anti-inflammatory (5-lipoxygenase inhibition) | In vitro enzyme assay | 13.7 µM | [4] |

| Aloe-emodin-8-O-β-D-glucopyranoside | Protein Tyrosine Phosphatase 1B (hPTP1B) Inhibition | In vitro enzyme assay | 26.6 µM | [7] |

| Emodin-8-glucoside | Rat Lens Aldose Reductase (ALAR) Inhibition | In vitro enzyme assay | 14.4 µM | [8] |

| Emodin-8-glucoside | Topoisomerase II Inhibition | In vitro enzyme assay | 66 µM | [8] |

| Chrysophanol-8-O-glucoside | Hepatoprotective (anti-inflammatory) | Lipopolysaccharide (LPS)-stimulated RAW264.7 cells | Not explicitly stated as IC50, but protective effects observed | [9] |

Table 1: In Vitro Biological Activities of Danthron Derivatives.

| Compound | Pharmacological Effect | Animal Model | Dosage | Observations | Reference |

| Sennoside A | Laxative | Mice | 30 mg/kg | Reduced passage time of luminal contents and absorption of water. | [4] |

| Emodin-8-glucoside | Neuroprotective | Rat cerebral ischemia-reperfusion model | 2-10 mg/kg (iv) | Reduced neurological deficit and cerebral infarction area. | [8] |

| Emodin-8-glucoside | Anti-fibrotic | Mouse unilateral ureteral obstruction (UUO) model | 2.5-10 mg/kg/day | Ameliorated renal fibrosis. | [8] |

Table 2: In Vivo Pharmacological Effects of this compound Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the study of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[12]

Protocol for Adherent Cells:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Aspirate the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.[11]

-

Solubilization: Aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[11]

In Vivo Laxative Activity Assessment

This protocol is used to evaluate the laxative effects of test compounds in a mouse model.[13]

Principle: The laxative effect is quantified by measuring the production of wet feces, fecal water content, and gastrointestinal motility.[13]

Protocol:

-

Animal Preparation: Use Swiss-albino mice (7-8 weeks old, 28-30g).[3] Deprive the animals of food for 12-18 hours before the experiment, with free access to water.[3][14]

-

Grouping and Administration: Divide the mice into groups (n=6 per group):[3]

-

Control Group: Administer normal saline (2 mL) orally.[3]

-

Positive Control Group: Administer a standard laxative drug, such as bisacodyl (10 mg/kg) or castor oil (0.5 mL per animal).[3][14]

-

Test Groups: Administer the test compound (e.g., this compound derivative) at various doses (e.g., 100, 200, 400 mg/kg body weight) orally.[3][14]

-

-

Fecal Parameter Measurement:

-

Gastrointestinal Motility Test:

-

40 minutes after compound administration, orally administer 0.3 mL of a 5% aqueous suspension of charcoal meal to each mouse.[14]

-

After a set time (e.g., 30-60 minutes), euthanize the mice and dissect the small intestine from the pylorus to the cecum.[14]

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal. Calculate the gastrointestinal transit ratio.

-

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their pharmacological effects through various signaling pathways. The following diagrams illustrate some of the key mechanisms.

Laxative Effect of Sennosides

Sennosides, which are danthron diglucosides, are prodrugs that are activated by the gut microbiota.

Caption: Metabolic activation of sennosides to induce laxation.

Anti-inflammatory Mechanism of Rhein

Rhein, a major metabolite of danthron glucosides, exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways.[15][16]

Caption: Rhein's inhibition of pro-inflammatory signaling pathways.

Danthron-Induced Apoptosis in Cancer Cells

Danthron has been shown to induce apoptosis in cancer cells through a mitochondria-mediated pathway.[6][17]

Caption: Mitochondrial pathway of danthron-induced apoptosis.

Conclusion and Future Directions

This compound derivatives represent a versatile class of compounds with a wide array of pharmacological properties beyond their traditional use as laxatives. The available data highlight their potential as anti-inflammatory, anti-cancer, and anti-fibrotic agents. However, the field requires more extensive research, particularly comparative studies of various synthetic and natural derivatives, to establish clear structure-activity relationships. Future investigations should focus on elucidating the detailed molecular targets and signaling pathways for a broader range of these derivatives. Such studies will be instrumental in unlocking the full therapeutic potential of this important class of natural products for modern drug development.

References

- 1. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Potential Diuretic and Laxative Drug Candidates from Avicennia officinalis L. Bark through In Vivo Mice Model Studies and In Vitro Gas Chromatography-Mass Spectrometry and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. e-century.us [e-century.us]

- 6. researchgate.net [researchgate.net]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Chrysophanol-8-O-glucoside protects mice against acute liver injury by inhibiting autophagy in hepatic stellate cells and inflammatory response in liver-resident macrophages [frontiersin.org]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Laxative activity test: Significance and symbolism [wisdomlib.org]

- 14. Evaluations of the in vivo Laxative Effects of Aqueous Leaf and Stem Extracts of Artemisia Abyssinica in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory Effects and Mechanisms of Rhein, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Technical Guide: Danthron and its Glucosides as Potential AMPK Activators

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the role of danthron, an anthraquinone aglycone, as a potential activator of AMP-activated protein kinase (AMPK). It consolidates key quantitative data, detailed experimental protocols, and visual pathways from primary research to serve as a resource for professionals in metabolic disease research and drug development.

It is important to note that while this guide focuses on the direct in vitro effects of danthron, anthraquinones often occur in nature as glucosides (e.g., sennosides). These glycosylated forms are considered prodrugs. In vivo, gut microbiota metabolize these glucosides, releasing the active aglycone, danthron, which is then absorbed. Therefore, in vitro studies typically use the aglycone danthron to directly investigate the cellular mechanism of action.

Core Mechanism: AMPK Signaling Pathway Activation

Danthron has been shown to activate the AMPK signaling cascade in vitro. AMPK is a critical energy sensor that, once activated, orchestrates a switch from anabolic (energy-consuming) processes to catabolic (energy-producing) processes.

The activation of AMPK by danthron initiates a series of downstream events, including the phosphorylation and subsequent inhibition of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to a reduction in the expression of lipogenic genes, such as Sterol Regulatory Element-Binding Protein 1c (SREBP1c) and Fatty Acid Synthase (FAS), ultimately decreasing intracellular lipid accumulation. Concurrently, AMPK activation promotes glucose consumption. The inhibitory effects of danthron on this pathway can be reversed by Compound C, a known AMPK inhibitor, confirming the mechanism is AMPK-dependent.

Quantitative Data Summary

The following tables summarize the quantitative effects of danthron on key metabolic markers in HepG2 (human liver carcinoma) and C2C12 (mouse myoblast) cell lines, as reported by Zhou et al. (2013).

Table 1: Effect of Danthron on Protein Phosphorylation Data represents the dose-dependent increase in the ratio of phosphorylated protein to total protein after 8 hours of treatment.

| Cell Line | Target Protein | 0.1 µM Danthron | 1 µM Danthron | 10 µM Danthron |

| HepG2 | p-AMPK/t-AMPK | Dose-dependent increase observed | Dose-dependent increase observed | Dose-dependent increase observed |

| p-ACC/t-ACC | Dose-dependent increase observed | Dose-dependent increase observed | Dose-dependent increase observed | |

| C2C12 | p-AMPK/t-AMPK | Dose-dependent increase observed | Dose-dependent increase observed | Dose-dependent increase observed |

| p-ACC/t-ACC | Dose-dependent increase observed | Dose-dependent increase observed | Dose-dependent increase observed |

Table 2: Effect of Danthron on Lipogenic Gene Expression Data represents the relative mRNA expression levels after 24 hours of treatment compared to a control.

| Cell Line | Target Gene | 10 µM Danthron |

| HepG2 | SREBP1c | Significant Reduction |

| FAS | Significant Reduction | |

| C2C12 | SREBP1c | Significant Reduction |

| FAS | Significant Reduction |

Table 3: Effect of Danthron on Intracellular Lipid & Cholesterol Content Data represents the change in total cholesterol (TC) and triglyceride (TG) levels after 24 hours of treatment.

| Cell Line | Parameter | 1 µM Danthron | 10 µM Danthron |

| HepG2 | Total Cholesterol (TC) | Significant Reduction | Significant Reduction |

| Triglyceride (TG) | Significant Reduction | Significant Reduction |

Table 4: Effect of Danthron on Glucose Consumption Data represents the change in glucose levels in the cell culture medium after 24 hours of treatment.

| Cell Line | 1 µM Danthron | 10 µM Danthron |

| HepG2 | Significant Increase in Consumption | Significant Increase in Consumption |

| C2C12 | Significant Increase in Consumption | Significant Increase in Consumption |

Experimental Protocols & Workflow

The following are detailed methodologies derived from the study by Zhou et al. for key in vitro experiments.

Cell Culture and Treatment

-

Cell Lines :

-

HepG2 cells were cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

C2C12 myoblasts were cultured in DMEM with 10% FBS and antibiotics.

-

-

Differentiation (C2C12) : To induce differentiation into myotubes, C2C12 cells were grown to confluence and the medium was switched to DMEM containing 2% horse serum for 4-6 days.

-

Treatment Protocol :

-

Cells were seeded in appropriate plates and grown to approximately 80% confluence.

-

For experimental treatments, cells were incubated with danthron (0.1, 1, or 10 µmol/L) in serum-free DMEM for the specified durations (8 hours for Western blot, 24 hours for gene expression and metabolite assays).

-

For inhibitor studies, cells were co-treated with the AMPK inhibitor Compound C.

-

MTT Cell Viability Assay

-

HepG2 cells were seeded in 96-well plates.

-

Cells were treated with various concentrations of danthron for 24 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

Absorbance was measured at 490 nm using a microplate reader. A concentration of 10 µmol/L for 24 hours was determined to be safe for HepG2 cells.

Western Blotting

-

Cell Lysis : After an 8-hour treatment with danthron, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Protein concentration in the lysates was determined using a BCA protein assay kit.

-

Electrophoresis : Equal amounts of protein (e.g., 20-40 µg) were separated by SDS-PAGE (e.g., 10% gel).

-

Transfer : Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.

-

Primary Antibody Incubation : The membrane was incubated overnight at 4°C with primary antibodies for p-AMPKα (Thr172), AMPKα, p-ACC (Ser79), and ACC.

-

Secondary Antibody Incubation : After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : The protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit and quantified by densitometry.

Real-time PCR (RT-PCR)

-

RNA Extraction : Following a 24-hour treatment, total RNA was extracted from cells using an RNA extraction kit (e.g., TRIzol reagent).

-

cDNA Synthesis : First-strand cDNA was synthesized from total RNA using a reverse transcription kit (e.g., with oligo(dT) primers).

-

Quantitative PCR : Real-time PCR was performed using a SYBR Green PCR master mix on a real-time PCR system.

-

Analysis : The relative expression of target genes (SREBP1c, FAS) was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

Metabolite Assays

-

Glucose Consumption : Cells were treated for 24 hours. Glucose concentration in the culture medium was measured using a glucose assay kit based on the glucose oxidase method. The amount of glucose consumed was calculated by subtracting the final glucose concentration from the initial concentration in cell-free medium.

-

Total Cholesterol (TC) and Triglyceride (TG) Measurement : After a 24-hour treatment, cells were lysed. The intracellular TC and TG levels were determined using commercially available enzymatic assay kits according to the manufacturer’s instructions.

Literature review on the therapeutic potential of danthron glucoside.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danthron glucoside, a naturally occurring anthraquinone glycoside found in various medicinal plants such as Rhubarb (Rheum species), serves as a prodrug to its biologically active aglycone, danthron (1,8-dihydroxyanthraquinone).[1][2][3] The sugar moiety in this compound enhances its stability and modulates its pharmacokinetic profile, while the therapeutic effects are primarily attributed to the systemic actions of danthron following enzymatic hydrolysis by the gut microbiota.[4][5] This technical guide provides an in-depth review of the therapeutic potential of danthron, the active metabolite of this compound, focusing on its anticancer, neuroprotective, and metabolic regulatory properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Pharmacokinetics and Metabolism

Anthraquinone glycosides like this compound are generally characterized by low oral bioavailability.[4] Following oral administration, these glycosides are poorly absorbed in the upper gastrointestinal tract.[5] Upon reaching the colon, they are metabolized by intestinal bacteria, which cleave the glycosidic bond to release the active aglycone, danthron.[4][5] This targeted release in the lower intestine is the basis for its historical use as a stimulant laxative.[6][7] The absorbed danthron is then distributed systemically, where it exerts its diverse pharmacological effects.

Therapeutic Potential of Danthron

The therapeutic activities of danthron, the active form of this compound, have been investigated in various preclinical models. These studies have unveiled its potential in several key therapeutic areas.

Anticancer and Anti-angiogenic Activity

Danthron has demonstrated notable anticancer properties through multiple mechanisms:

-

Induction of Apoptosis: Danthron has been shown to induce apoptosis in various cancer cell lines, including human gastric cancer and glioblastoma cells.[8][9] The proposed mechanism involves the induction of DNA damage, depolarization of the mitochondrial membrane, and activation of caspase cascades.[8][9]

-

Anti-angiogenesis: Danthron acts as a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis.[1][8] It has been shown to inhibit key functions of endothelial cells, including proliferation, invasion, and tube formation.[1]

-

Antimetastatic Effects: In vitro studies suggest that danthron possesses moderate antimetastatic activity.[1][8]

Neuroprotective Effects

Danthron exhibits significant neuroprotective properties, primarily attributed to its antioxidant activity. It has been shown to protect primary cortical cultures from neurotoxicity induced by various agents, including β-amyloid, by inhibiting membrane lipid peroxidation and glutathione deprivation.[10] This suggests its potential in the management of neurodegenerative diseases characterized by oxidative stress.[10]

Metabolic Regulation

Danthron functions as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11][12][13] By activating AMPK, danthron can:

These effects suggest a potential therapeutic role for this compound in metabolic disorders such as obesity and type 2 diabetes.

Quantitative Data on the Biological Activities of Danthron

The following tables summarize the quantitative data from various in vitro studies on danthron.

Table 1: In Vitro Anticancer and Anti-angiogenic Activity of Danthron

| Cell Line | Assay | Endpoint | Result | Reference |

| HUVEC | Cell Growth (MTT) | IC50 | ~50 µM | [1] |

| MDA-MB231 (Breast Cancer) | Cell Growth (MTT) | IC50 | ~50 µM | [1] |

| HT1080 (Fibrosarcoma) | Cell Growth (MTT) | IC50 | ~50 µM | [1] |

| SNU-1 (Gastric Cancer) | Apoptosis Induction | Time & Dose-dependent | Observed | [14][9] |

Table 2: Neuroprotective and Metabolic Effects of Danthron

| Model System | Effect | Concentration | Reference |

| Primary Cortical Cultures | Reduction of β-amyloid induced neurotoxicity | Dose-dependent | [10] |

| Primary Cortical Cultures | Inhibition of Fe3+-induced oxidative injury | Significant at tested concentrations | [10] |

| HepG2 and C2C12 cells | Phosphorylation of AMPK and ACC | 0.1, 1, and 10 µM (Dose-dependent) | [12] |

| HepG2 cells | Increased glucose consumption | Effective at tested concentrations | [12] |

Experimental Protocols

Cell Viability and Growth Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., HUVEC, MDA-MB231, HT1080) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of danthron (or vehicle control, typically DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.[1]

In Vitro Tube Formation Assay on Matrigel

-

Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

-

Treatment: The cells are treated with different concentrations of danthron or a vehicle control.

-

Incubation: The plates are incubated for a specific period (e.g., 6 hours) to allow for the formation of capillary-like structures.

-

Visualization and Quantification: The formation of tubular structures is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length or the number of branch points.[1]

Western Blot Analysis for AMPK Activation

-

Cell Culture and Treatment: HepG2 or C2C12 cells are cultured to a certain confluency and then treated with danthron at various concentrations for a specified time.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK (t-AMPK), and a loading control (e.g., β-actin).

-

Detection: The membrane is incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

-

Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative levels of p-AMPK and t-AMPK.[12]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Danthron-Induced Apoptosis in Cancer Cells

Caption: Danthron-induced apoptosis pathway in cancer cells.

AMPK Activation Pathway by Danthron

Caption: Danthron activates AMPK leading to metabolic regulation.

General Workflow for In Vitro Cell Viability Assay

Caption: Workflow for assessing cell viability using the MTT assay.

Conclusion and Future Directions

The available scientific literature strongly suggests that danthron, the active metabolite of this compound, possesses significant therapeutic potential, particularly in the areas of oncology, neuroprotection, and metabolic diseases. Its multifaceted mechanisms of action, including the induction of apoptosis, inhibition of angiogenesis, and activation of AMPK, make it a compelling candidate for further drug development.

However, it is crucial to note that danthron has been classified as a potential carcinogen, which has led to restrictions on its clinical use.[2][6][15] Future research should focus on several key areas:

-

Clarifying the Carcinogenic Risk: Rigorous studies are needed to fully understand the carcinogenic potential of danthron and to determine safe dosage regimens.

-

Investigating this compound Directly: While the activities of danthron are well-documented, more research is required to evaluate the specific pharmacological and pharmacokinetic properties of this compound itself. This includes its stability, absorption, and metabolism in various preclinical and clinical settings.

-

Developing Analogs: The development of danthron analogs with improved safety profiles and enhanced therapeutic efficacy could be a promising avenue for future drug discovery.

References

- 1. Danthron, an Anthraquinone Isolated from a Marine Fungus, Is a New Inhibitor of Angiogenesis Exhibiting Interesting Antitumor and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Dantron (Chrysazin; 1,8-Dihydroxyanthraquinone) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Anthraquinones from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Dantron - Wikipedia [en.wikipedia.org]

- 7. What is Dantron used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Danthron inhibits the neurotoxicity induced by various compounds causing oxidative damages including beta-amyloid (25-35) in primary cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Danthron | Antibacterial | AMPK | Virus Protease | TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

- 15. Danthron - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Characterization of Novel Anthraquinone Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone glycosides, a diverse class of natural products, have long been recognized for their significant therapeutic potential. Found in a variety of plants and microorganisms, these compounds are characterized by an anthraquinone aglycone linked to one or more sugar moieties. The glycosylation not only enhances the solubility and bioavailability of the anthraquinone core but also profoundly influences its biological activity.[1][2] This technical guide provides an in-depth overview of the methodologies involved in the discovery, characterization, and evaluation of novel anthraquinone glycosides, with a focus on their anticancer properties.

Discovery and Isolation of Novel Anthraquinone Glycosides

The initial step in the discovery of new anthraquinone glycosides is the extraction and isolation from natural sources. The choice of extraction method is critical and depends on the polarity of the target compounds and the nature of the source material.

Extraction Protocols

Protocol 1: Maceration

-

Preparation of Plant Material: Air-dry the plant material (e.g., roots, leaves, bark) at room temperature and grind it into a coarse powder.

-

Extraction: Macerate the powdered material with a suitable solvent (e.g., 70% ethanol) at a ratio of 1:10 (w/v) for 24-72 hours at room temperature with occasional shaking.[3]

-

Filtration and Concentration: Filter the extract through cheesecloth or filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Soxhlet Extraction

-

Preparation of Plant Material: Prepare the dried and powdered plant material as described in the maceration protocol.

-

Extraction: Place the powdered material in a thimble and extract using a Soxhlet apparatus with an appropriate solvent (e.g., 80% ethanol) for 6-8 hours.[4] This method is particularly effective for less polar compounds.

-

Concentration: Concentrate the resulting extract using a rotary evaporator.

Protocol 3: Decoction

-

Preparation of Plant Material: Use fresh or dried plant material.

-

Extraction: Boil the plant material in water (typically a 1:20 w/v ratio) for a specified period, usually 15-30 minutes.[5][6] This method is suitable for extracting water-soluble glycosides.

-

Filtration: Allow the decoction to cool and then filter to remove solid plant debris.

Purification

The crude extract, containing a complex mixture of compounds, requires further purification to isolate the anthraquinone glycosides. This is typically achieved through a combination of chromatographic techniques.

Protocol 4: Column Chromatography

-

Stationary Phase: Pack a glass column with a suitable stationary phase, such as silica gel or Sephadex LH-20. The choice of stationary phase depends on the polarity of the target compounds.

-

Elution: Apply the concentrated crude extract to the top of the column. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate and methanol).

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Fraction Pooling: Combine the fractions containing the compounds of interest based on their TLC profiles.

Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column and Mobile Phase Selection: Choose a suitable preparative HPLC column (e.g., C18) and an appropriate mobile phase (e.g., a gradient of methanol and water).

-

Injection and Fractionation: Inject the partially purified fractions from column chromatography onto the preparative HPLC system. Collect the peaks corresponding to the individual compounds.

-

Purity Analysis: Assess the purity of the isolated compounds using analytical HPLC.

Structure Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Methods

Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount (1-5 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

1D NMR (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons in the molecule. The chemical shifts and coupling constants provide information about the connectivity of atoms.

-

2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish the connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC). These experiments are crucial for assembling the complete structure of the aglycone and the sugar moieties, as well as determining the glycosylation site.[7]

Protocol 7: Mass Spectrometry (MS)

-

Sample Introduction: Introduce the purified compound into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

-

High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the molecular ion to deduce the elemental composition of the molecule.

-

Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion and analyze the resulting fragment ions to obtain information about the structure of the aglycone and the sequence and identity of the sugar units.[8]

Biological Characterization

After structural elucidation, the biological activity of the novel anthraquinone glycoside is evaluated. A common focus of research is their potential as anticancer agents.

In Vitro Cytotoxicity Assays

Protocol 8: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the purified anthraquinone glycoside for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-